N-{(1E)-3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a hydrazinecarbonyl group, and a diethylaminophenyl group
Preparation Methods
The synthesis of N-[(1E)-1-{N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-[(1E)-1-{N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N-[(1E)-1-{N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can be compared with similar compounds such as:
N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide: This compound has a similar hydrazinecarbonyl group but differs in the substituents attached to the phenyl rings.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares the methoxyphenyl group but has different functional groups and overall structure.
Properties
Molecular Formula |
C28H29BrN4O3 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H29BrN4O3/c1-4-33(5-2)23-14-11-20(12-15-23)18-25(31-27(34)22-9-7-6-8-10-22)28(35)32-30-19-21-13-16-26(36-3)24(29)17-21/h6-19H,4-5H2,1-3H3,(H,31,34)(H,32,35)/b25-18+,30-19+ |
InChI Key |
JGXHCXVOICWSIG-GKVFSHECSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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